molecular formula C12H9N B6154871 2-(isocyanomethyl)naphthalene CAS No. 1414362-41-6

2-(isocyanomethyl)naphthalene

Katalognummer: B6154871
CAS-Nummer: 1414362-41-6
Molekulargewicht: 167.21 g/mol
InChI-Schlüssel: BDVQAKMFGIDYNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(isocyanomethyl)naphthalene is an organic compound that belongs to the class of isocyanides. It is characterized by the presence of an isocyanomethyl group attached to a naphthalene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isocyanomethyl)naphthalene typically involves the reaction of 2-methylnaphthalene with a suitable isocyanide reagent. One common method is the dehydration of formamides in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride . The reaction is usually carried out under mild conditions to prevent the decomposition of the isocyanide group.

Industrial Production Methods

Industrial production of this compound can be achieved through a continuous flow process in a micro-channel reactor. This method offers advantages such as increased reaction speed, higher yields, and reduced environmental impact due to the absence of toxic solvents .

Analyse Chemischer Reaktionen

Types of Reactions

2-(isocyanomethyl)naphthalene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the isocyanide group to an amine.

    Substitution: The isocyanide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the isocyanide group under mild conditions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Amines

    Substitution: Substituted naphthalenes

Wirkmechanismus

The mechanism of action of 2-(isocyanomethyl)naphthalene involves its reactivity as an isocyanide. The compound can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. Its molecular targets and pathways depend on the specific reaction and application. For example, in biological systems, it may interact with cellular proteins and enzymes, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(isocyanomethyl)pyridine
  • 2-isocyanopyrimidine
  • 2-acylphenylisocyanides
  • o-isocyanobenzaldehyde

Uniqueness

2-(isocyanomethyl)naphthalene is unique due to its naphthalene ring structure, which imparts distinct chemical and physical properties compared to other isocyanides. This uniqueness makes it valuable in specific applications where the naphthalene moiety plays a crucial role .

Eigenschaften

CAS-Nummer

1414362-41-6

Molekularformel

C12H9N

Molekulargewicht

167.21 g/mol

IUPAC-Name

2-(isocyanomethyl)naphthalene

InChI

InChI=1S/C12H9N/c1-13-9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8H,9H2

InChI-Schlüssel

BDVQAKMFGIDYNF-UHFFFAOYSA-N

Kanonische SMILES

[C-]#[N+]CC1=CC2=CC=CC=C2C=C1

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.